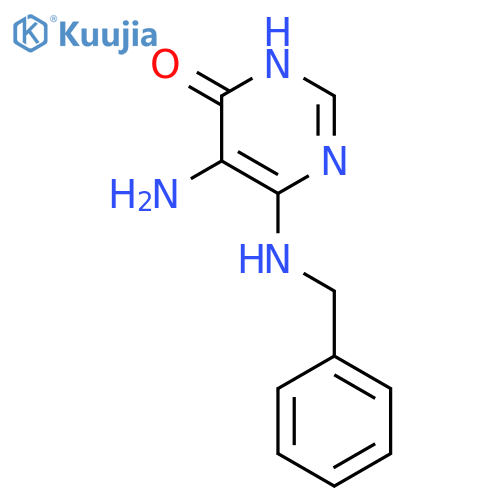Cas no 61667-17-2 (5-Amino-6-(benzylamino)pyrimidin-4(3H)-one)

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one
- 5-amino-6-(benzylamino)-1H-pyrimidin-4-one
- 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one
- AKOS002910262
- 5-amino-4-(benzylamino)-1H-pyrimidin-6-one
- SB59573
- 61667-17-2
- DTXSID40492182
-
- インチ: InChI=1S/C11H12N4O/c12-9-10(14-7-15-11(9)16)13-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,14,15,16)
- InChIKey: NTFAJDFIWPNING-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C(=NC=N2)O)N
計算された属性
- せいみつぶんしりょう: 216.10126
- どういたいしつりょう: 216.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 79.51
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11091708-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95+% | 1g |
$429 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739211-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3h)-one |
61667-17-2 | 98% | 1g |
¥3469.00 | 2024-05-06 | |
| Chemenu | CM164837-1g |
5-amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$389 | 2023-02-17 | |
| Chemenu | CM164837-1g |
5-amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A089004478-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$343.00 | 2023-09-01 |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
5-Amino-6-(benzylamino)pyrimidin-4(3H)-oneに関する追加情報
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one (CAS No. 61667-17-2): A Comprehensive Overview
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one (CAS No. 61667-17-2) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to in scientific literature by its systematic name, plays a crucial role in the development of novel therapeutic agents and biochemical probes. Its unique structural features, including the amino and benzylamino functional groups, make it a versatile intermediate in organic synthesis and drug discovery.
The molecular structure of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one consists of a pyrimidine core substituted at the 5- and 6-positions with amino and benzylamino groups, respectively. This arrangement imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to participate in hydrogen bonding. Researchers have explored its potential in designing kinase inhibitors, which are pivotal in targeting various disease pathways, including cancer and inflammatory disorders. The compound's relevance in medicinal chemistry is underscored by its appearance in patents and peer-reviewed studies focusing on small-molecule therapeutics.
In recent years, the demand for 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one has surged due to its applications in high-throughput screening and drug discovery platforms. Its role as a building block for heterocyclic compounds aligns with the growing trend toward personalized medicine and targeted therapies. For instance, analogs of this compound have been investigated for their potential to modulate enzymatic activity, making them valuable tools in biochemical assays and mechanistic studies.
From a synthetic perspective, 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one can be prepared through multi-step organic reactions, often involving condensation and cyclization strategies. The purity and yield of the compound are critical for its utility in research, prompting advancements in chromatographic purification techniques. Analytical methods such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring its suitability for downstream applications.
The commercial availability of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one has expanded, with suppliers offering it in various quantities to meet the needs of academic and industrial laboratories. Its inclusion in chemical libraries highlights its importance in lead optimization and structure-activity relationship (SAR) studies. Additionally, the compound's stability under standard laboratory conditions makes it a practical choice for long-term research projects.
Emerging trends in computational chemistry have further elevated the profile of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one. Molecular docking simulations and quantitative structure-activity relationship (QSAR) models frequently utilize this compound to predict binding affinities and optimize drug candidates. Such applications resonate with the increasing integration of artificial intelligence (AI) in drug discovery, a topic of high interest among researchers and investors alike.
Environmental and safety considerations for 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one are also noteworthy. While it is not classified as a hazardous substance, proper handling protocols, including the use of personal protective equipment (PPE), are recommended to minimize risks associated with laboratory chemicals. Regulatory compliance, such as adherence to REACH and GMP guidelines, ensures its safe use in research and development settings.
Looking ahead, the versatility of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one positions it as a key player in advancing precision medicine and biopharmaceutical innovation. Its integration into cutting-edge research, coupled with its accessibility, makes it a staple in the toolkit of modern chemists and biologists. As the scientific community continues to explore its potential, this compound is poised to contribute to breakthroughs in health and technology.
61667-17-2 (5-Amino-6-(benzylamino)pyrimidin-4(3H)-one) 関連製品
- 2549004-91-1(2-Cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 2548976-36-7(2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile)
- 723759-57-7(2-Methoxyphenyl cyclopropanecarboxylate)
- 2137662-10-1(tert-butyl 2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)acetate)
- 29745-29-7(3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 2166902-76-5(2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid)
- 863008-05-3(N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-phenoxyacetamide)
- 339008-76-3(1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone)
- 1361687-14-0(3'-Bromomethyl-2'-chloro-2,3-dichloro-biphenyl)
- 1349902-83-5(1-methyl-1H-indole-4-thiol)



